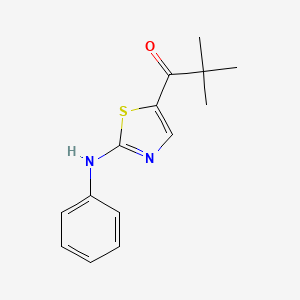

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone

Description

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a thiazole-derived compound featuring a 2-anilino substituent and a 5-position 2,2-dimethylpropanone (tert-butyl ketone) group. The thiazole core is a five-membered heterocycle containing sulfur and nitrogen, which is frequently utilized in medicinal chemistry due to its stability and ability to engage in diverse non-covalent interactions.

Properties

IUPAC Name |

1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-14(2,3)12(17)11-9-15-13(18-11)16-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWLSLOVMJAJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN=C(S1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone typically involves the reaction of aniline with thioamide derivatives under specific conditions. One common method includes the cyclization of aniline with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be integral to the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Halogenated or nitrated derivatives of the anilino group.

Scientific Research Applications

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone on several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability with an IC50 value below 10 µM, suggesting potent anticancer activity .

- Molecular Docking Studies : Molecular docking simulations demonstrated that the compound interacts effectively with key proteins involved in cancer progression, such as Bcl-XL and other anti-apoptotic proteins . This interaction is critical for its potential use as a targeted therapy.

Antimicrobial Applications

The compound also shows promise in antimicrobial research. Thiazole derivatives are known for their ability to combat various pathogens.

- Antibacterial Efficacy : In vitro studies have demonstrated that 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Antifungal Properties : The compound has also been tested for antifungal activity against various strains, showing promising results that warrant further investigation into its mechanism and efficacy .

Summary of Research Findings

The following table summarizes key findings related to the applications of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone:

| Application | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | <10 µM | Induction of apoptosis |

| A549 | <10 µM | Cell cycle arrest | |

| Antibacterial | MRSA | Comparable to linezolid | Disruption of bacterial cell wall |

| E. coli | Low MIC | Inhibition of protein synthesis | |

| Antifungal | Candida spp. | Low MIC | Disruption of fungal cell membrane |

Mechanism of Action

The mechanism of action of 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations at the Thiazole 5-Position

Substituent Variations at the Thiazole 2-Position

Functional Group Additions and Modifications

Biological Activity

1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone, a compound with the molecular formula C14H16N2OS and a molar mass of 260.35 g/mol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, particularly focusing on its potential as an anticonvulsant, antitumor, antibacterial, and antifungal agent.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2OS |

| Molar Mass | 260.35 g/mol |

| CAS Number | 339008-05-8 |

| Synonyms | 2,2-Dimethyl-1-(2-phenylamino-thiazol-5-yl)-propan-1-one |

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds related to thiazole structures have been tested in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy. Notably, compounds with electron-donating groups showed improved activity against seizures .

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor potential. Research has shown that certain thiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. For example, compounds with a methoxy group at specific positions on the phenyl ring demonstrated enhanced activity against human glioblastoma and melanoma cells. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of thiazole derivatives have also been documented. Compounds similar to 1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Pseudomonas aeruginosa. Additionally, antifungal activity was observed against Candida albicans and Fusarium oxysporum .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups on the thiazole ring is crucial for enhancing biological activity. For example:

- Electron-donating groups on the phenyl ring improve cytotoxicity.

- Substituents at positions 4 and 5 of the thiazole ring significantly influence both anticonvulsant and anticancer activities.

Case Study 1: Anticonvulsant Screening

In a study evaluating a series of thiazole derivatives for anticonvulsant activity, compound 1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone was included in the screening process. It exhibited promising results in reducing seizure duration in animal models compared to control groups.

Case Study 2: Antitumor Efficacy

Another investigation involved testing various thiazole derivatives against human cancer cell lines. The results indicated that those with structural similarities to 1-(2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone had IC50 values less than 10 µM against U251 glioblastoma cells. This highlights the compound's potential as a lead structure for further development in cancer therapy.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone, and how can reaction conditions be optimized?

The synthesis of thiazole-containing compounds often involves cyclization reactions between thioureas and α-haloketones or multicomponent reactions under controlled conditions. For example, analogous thiazole derivatives have been synthesized using acetic acid as a solvent under reflux, with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (3–5 hours for cyclization), and stoichiometric ratios of precursors to minimize byproducts. Characterization via melting point analysis, IR (to confirm C=O and N-H stretches), and NMR (to verify substituent positions) is critical .

Q. How should researchers handle safety protocols for this compound given its structural analogs’ hazards?

While direct safety data for this compound are unavailable, structurally related 2-(1H-pyrazol-5-yl)aniline is classified as a skin/eye irritant (Category 2/2A). Recommended precautions include:

- Use of nitrile gloves, lab coats, and goggles.

- Work in a fume hood to avoid inhalation.

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) .

Storage should avoid prolonged exposure to light/moisture to prevent decomposition, which may generate hazardous byproducts .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Key methods include:

- Elemental analysis : To validate C, H, N, S content against theoretical values (e.g., deviations <0.4% indicate purity) .

- Spectroscopy :

- IR : Identify carbonyl (1650–1750 cm⁻¹) and thiazole ring vibrations (600–800 cm⁻¹).

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups at δ 1.2–1.5 ppm; anilino protons at δ 6.5–7.5 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins. For example, analogs of 1,3,4-oxadiazoles have been docked into enzyme active sites (e.g., acetylcholinesterase) to evaluate interactions like hydrogen bonding with Ser203 or π-π stacking with Trp86 . Adjusting substituents (e.g., electron-withdrawing groups on the aryl ring) may improve binding. MD simulations (>100 ns) can further assess stability of ligand-protein complexes .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : To detect tautomeric equilibria (e.g., thiazole vs. thiazoline forms).

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign coupling networks.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out adducts .

For example, unexpected peaks in ¹³C NMR may indicate degradation; repeating synthesis under inert atmosphere (N₂/Ar) can mitigate oxidation .

Q. What experimental frameworks are recommended for assessing environmental persistence and ecotoxicity?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

Q. How can reaction mechanisms for thiazole ring formation be validated experimentally?

Mechanistic studies may involve:

- Isotopic labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the thiazole ring.

- Kinetic analysis : Monitor intermediate formation via in-situ IR or LC-MS.

- Computational studies : DFT calculations (e.g., Gaussian 16) to model transition states and activation energies .

Methodological Considerations

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., CuI for click chemistry) can improve regioselectivity .

- Process analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. How should researchers design stability studies under varied storage conditions?

Q. What are best practices for reconciling conflicting biological activity data across studies?

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).

- Dose-response curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.